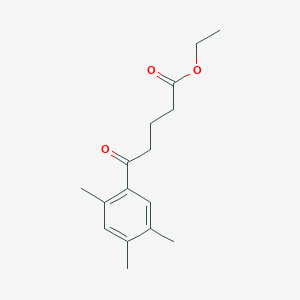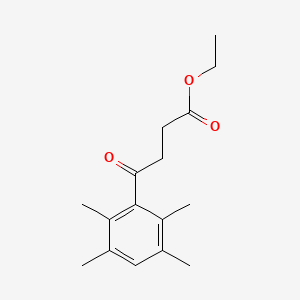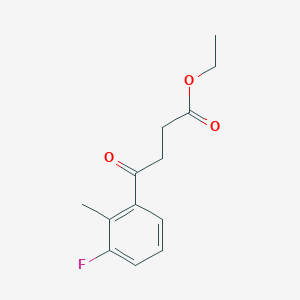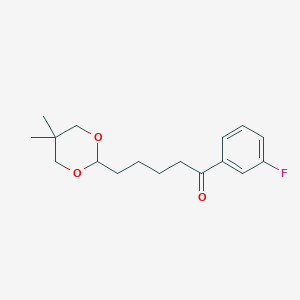
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis. The molecule also contains a fluorine atom and a ketone group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the 1,3-dioxane ring and the ketone group. These groups could potentially engage in various intra- and intermolecular interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ketone group and the fluorine atom. The ketone could potentially undergo various addition reactions, while the C-F bond is generally quite stable but could potentially be involved in certain types of reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the electronegative fluorine atom could affect its solubility, while the 1,3-dioxane ring could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Modulators : Research by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole series as progesterone receptor (PR) modulators for applications in female healthcare. They found that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response, with small groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).
Synthesis and Structure Analysis : Kuhn et al. (2003) synthesized a compound involving a similar dioxan structure, demonstrating its use in structural and synthetic chemistry. The crystal structure analysis of the synthesized compound provides insights into the betaine nature of these compounds, expanding the understanding of such molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Plastic Solar Cells : Jørgensen and Krebs (2005) used monomers with a dimethyl-dioxan structure for the synthesis of oligophenylenevinylenes, which were then tested as active materials in photovoltaic cells. This study demonstrates the potential application of such compounds in renewable energy technology (Jørgensen & Krebs, 2005).
DFT Investigations : Vessally et al. (2011) performed a detailed study involving density functional theory (DFT) to understand the vibrational wavenumbers and chemical shift values of dimethyl-dioxan compounds, which is crucial for theoretical chemistry and computational material science (Vessally et al., 2011).
Glycerol Conversion in Chemistry : Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with dimethyl acetals to form [1,3]dioxan-5-ols, highlighting the role of such compounds in chemical synthesis and the development of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Anti-inflammatory Drug Development : Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids as novel anti-inflammatory agents. Their study not only provides new compounds but also includes a QSAR analysis for future drug development (Li et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKIHBUKFVSNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645932 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone | |
CAS RN |
898786-15-7 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

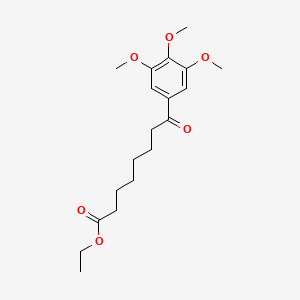
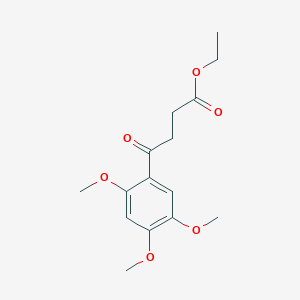
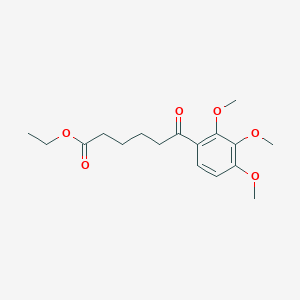
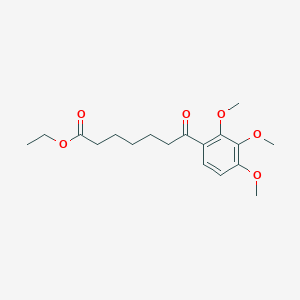
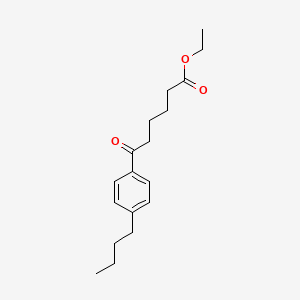
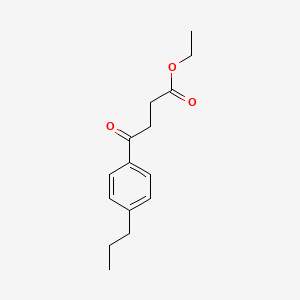
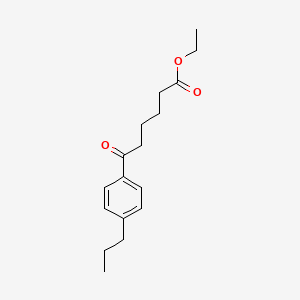
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)
